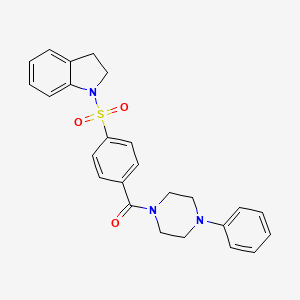

(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c29-25(27-18-16-26(17-19-27)22-7-2-1-3-8-22)21-10-12-23(13-11-21)32(30,31)28-15-14-20-6-4-5-9-24(20)28/h1-13H,14-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSLHEAGBJMNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:

Formation of Indolin-1-ylsulfonyl Chloride: This step involves the reaction of indoline with chlorosulfonic acid to produce indolin-1-ylsulfonyl chloride.

Coupling with Phenylpiperazine: The indolin-1-ylsulfonyl chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidized Derivatives: Products with additional oxygen functionalities on the indole ring.

Reduced Sulfides: Compounds where the sulfonyl group is reduced to a sulfide.

Substituted Phenyl Derivatives: Various halogenated or alkylated phenyl derivatives.

Chemistry:

Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Antiviral Agents: Indole derivatives have shown significant antiviral activity.

Anticancer Agents: The compound’s structure suggests potential as an anticancer agent due to the presence of bioactive indole and piperazine moieties.

Industry:

Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to various receptors or enzymes, modulating their activity.

Pathways Involved: It could influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their substituents, and hypothesized pharmacological implications based on evidence:

| Compound Name (CAS/Reference) | R1 (Phenyl Substituent) | R2 (Heterocycle/Linker) | Key Properties/Observations | Evidence ID |

|---|---|---|---|---|

| (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone | 4-(Indolin-1-ylsulfonyl) | 4-Phenylpiperazine | High potential for H-bonding (sulfonyl); likely CNS activity due to phenylpiperazine | N/A (Target) |

| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (63925-79-1) | Benzyl | Indol-2-yl | Moderate acetylcholinesterase inhibition; lower solubility due to benzyl group | |

| 2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazinyl}ethanone (1081125-31-6) | 4-Fluorophenyl | 1-Methylindole-2-carbonyl | Enhanced receptor selectivity (fluorine electron-withdrawing effect) | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminobenzoyl | Furan-2-yl | Improved solubility (amine group); lower metabolic stability (furan oxidation risk) | |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (18) | 3-Trifluoromethylphenyl | 4-Hydroxyphenylpiperazine | High polarity (OH and CF₃ groups); potential for enhanced target binding | |

| 4-(4-Methylphenyl)piperazin-1-ylmethanone | 3,4,5-Trimethoxyphenyl | 4-Methylphenylpiperazine | Electron-donating methoxy groups may improve membrane permeability |

Pharmacological and Physicochemical Comparisons

Indoline Sulfonyl vs. Indole Carbonyl

- The indoline sulfonyl group in the target compound provides stronger hydrogen-bonding capacity compared to the indole carbonyl in CAS 63925-79-1 . This may enhance interactions with enzymes or receptors, such as acetylcholinesterase, where sulfonyl groups can stabilize transition states .

4-Phenylpiperazine vs. Benzylpiperazine

- The 4-phenylpiperazine in the target compound offers a rigid, planar structure compared to the flexible benzyl group in CAS 63925-79-1. This rigidity may improve selectivity for serotonin receptors (e.g., 5-HT₁A) over dopamine receptors .

Electron-Withdrawing vs. Electron-Donating Groups

- In contrast, the 3,4,5-trimethoxyphenyl group in increases electron density, improving π-π stacking interactions but possibly reducing solubility.

Trifluoromethyl and Hydroxyl Substituents

Biological Activity

The compound (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a significant molecule in medicinal chemistry, particularly for its potential applications in cancer treatment. Its structure incorporates an indoline scaffold, which has been shown to possess various biological activities, including inhibition of specific protein targets involved in tumor progression.

Chemical Structure

The chemical formula for this compound is , and it features a complex arrangement that includes both indoline and piperazine moieties. This structural diversity is critical for its biological interactions.

Research indicates that compounds with indoline scaffolds can act as inhibitors of the SHP2 protein, a known oncogenic phosphatase implicated in various cancers. The inhibition of SHP2 can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| SHP2 Inhibition | Compounds inhibit SHP2, affecting downstream signaling pathways in cancer. |

| Antitumor Activity | Demonstrated efficacy in reducing tumor size in preclinical models. |

| Synergistic Effects | Potential to enhance effects of existing chemotherapeutics. |

Case Study 1: Antitumor Efficacy

A study published in a patent document highlighted the effectiveness of indoline derivatives, including the target compound, in inhibiting tumor growth in xenograft models. The results showed a statistically significant reduction in tumor volume compared to control groups .

Case Study 2: Mechanistic Insights

Investigations into the mechanism revealed that the compound not only inhibits SHP2 but also modulates other signaling pathways such as ERK and AKT, which are crucial for cell survival and proliferation. This dual action may contribute to its enhanced antitumor effects .

Pharmacological Profile

The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it a viable candidate for further clinical development.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 453.48 g/mol |

| Solubility | Soluble in DMSO |

| Half-life | TBD (to be determined) |

Q & A

Q. What are the recommended synthetic strategies for (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone?

The synthesis of this compound typically involves multi-step routes, including:

- Amide bond formation between the indoline sulfonyl group and phenylpiperazine moiety.

- Carbonylation reactions to introduce the methanone bridge. Key intermediates should be purified via column chromatography and characterized using NMR and IR spectroscopy . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products.

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR (¹H/¹³C) : Confirm the presence of indoline sulfonyl protons (δ 7.5–8.5 ppm) and piperazine ring protons (δ 2.5–3.5 ppm).

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z ~463.1 for C₂₅H₂₃N₃O₃S⁺).

- IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches .

Q. What solvent systems are optimal for improving solubility during biological assays?

Co-solvents like DMSO (≤10% v/v) or cyclodextrin-based formulations are recommended. Solubility can be pre-screened using HPLC with mobile phases of varying polarity (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software ( ) enables precise determination of bond angles and torsional strain. For example:

- The dihedral angle between the indoline and phenylpiperazine rings may influence receptor binding.

- Refinement against high-resolution data (R-factor < 0.05) ensures accuracy.

Q. What methodologies address contradictory bioactivity data across assays?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) require:

- Orthogonal assays : Surface plasmon resonance (SPR) for binding affinity vs. cell-based viability assays.

- Dose-response normalization : Adjust for differences in cell permeability or metabolic stability .

Q. How can computational modeling predict pharmacological targets?

- Docking studies : Use AutoDock Vina to screen against GPCRs (e.g., serotonin receptors, due to the piperazine moiety).

- QSAR models : Correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with activity trends .

Q. What strategies optimize synthetic routes for scale-up?

- Flow chemistry : Minimize reaction time for oxidation steps (e.g., sulfonyl group introduction).

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety profiles .

Q. How do substituent modifications alter structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., -SO₂) on the indoline ring enhance metabolic stability but may reduce solubility.

- Piperazine N-substitution : Methyl groups improve blood-brain barrier penetration, while phenyl groups increase receptor selectivity .

Q. What in vitro assays are suitable for neuropharmacological profiling?

Q. How can thermal analysis inform formulation development?

- Differential Scanning Calorimetry (DSC) : Determine melting points (~200–250°C) and polymorph stability.

- Thermogravimetric Analysis (TGA) : Assess decomposition thresholds for storage condition optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.